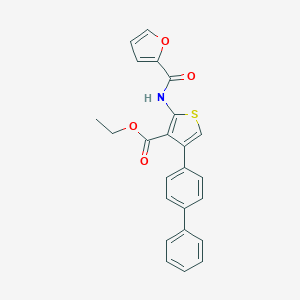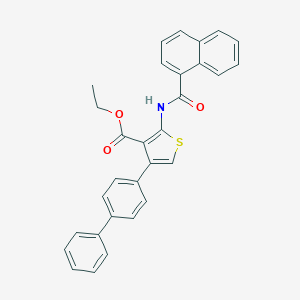
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro group, two methoxy groups, and a nitro group attached to a phenyl ring, which is further connected to a chromenone core.
Méthodes De Préparation
The synthesis of 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzaldehyde to introduce the nitro group. This is followed by a condensation reaction with 6-chloro-2-hydroxyacetophenone under basic conditions to form the chromenone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of dyes and pigments due to its chromenone core.
Mécanisme D'action
The mechanism of action of 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the chromenone core could be involved in the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one include other chromenones with different substituents. For example:
6-chloro-3-(4,5-dimethoxyphenyl)-2H-chromen-2-one: Lacks the nitro group, which may result in different biological activities.
3-(4,5-dimethoxy-2-nitrophenyl)-2H-chromen-2-one: Lacks the chloro group, potentially altering its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H12ClNO6 |
|---|---|
Poids moléculaire |
361.7g/mol |
Nom IUPAC |
6-chloro-3-(4,5-dimethoxy-2-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C17H12ClNO6/c1-23-15-7-11(13(19(21)22)8-16(15)24-2)12-6-9-5-10(18)3-4-14(9)25-17(12)20/h3-8H,1-2H3 |
Clé InChI |
HBSFZXJSGBHMTI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-2-tert-butyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378294.png)
![4-(benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B378295.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B378297.png)
![3-(2-Chloro-8-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378298.png)
![4-(benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B378299.png)

![3-(2-Chloro-6-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378305.png)

![3-Tert-butyl-1-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B378310.png)
![2-[(3-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B378312.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B378314.png)
![(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE](/img/structure/B378315.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B378317.png)

